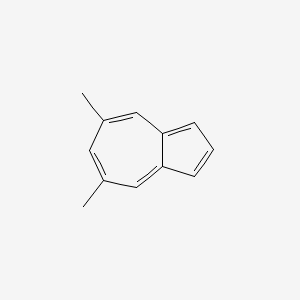
alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol: is an organic compound with the molecular formula C14H28O and a molecular weight of 212.37 g/mol . It is known for its woody, cedarwood, ambergris, and sandalwood scent . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from 2,2,6-trimethylcyclohexanone: One common method involves the reaction of 2,2,6-trimethylcyclohexanone with ethylmagnesium bromide, followed by reduction with lithium aluminum hydride.
Industrial Production Methods: Industrially, this compound can be synthesized through the hydrogenation of 2,2,6-trimethylcyclohexanone in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) are typically used.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Biology
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Medicine
Industry
Mechanism of Action
The mechanism by which alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and leading to downstream effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,2,6-trimethylcyclohexanol: Similar in structure but lacks the ethyl group.
2,2,6-trimethylcyclohexanone: The ketone analog of alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol.
Uniqueness
Properties
CAS No. |
60241-52-3 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)pentan-3-ol |
InChI |
InChI=1S/C14H28O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h11-13,15H,5-10H2,1-4H3 |
InChI Key |
KFDLIAUEUFWVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1C(CCCC1(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
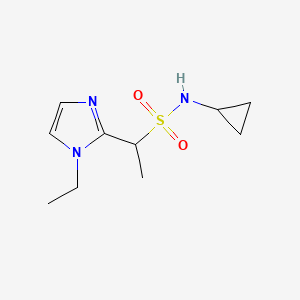
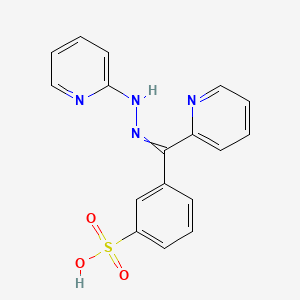


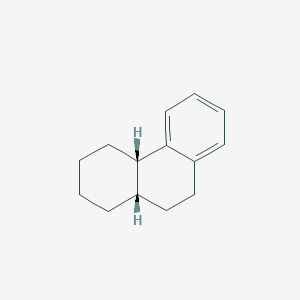


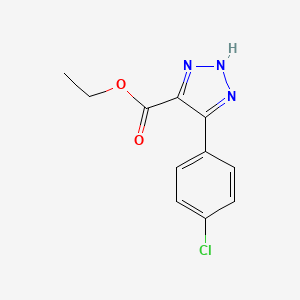
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
